molecular formula C6H10O4 B1374027 Methyl 3-hydroxyoxolane-3-carboxylate CAS No. 1342035-97-5

Methyl 3-hydroxyoxolane-3-carboxylate

Cat. No.: B1374027
CAS No.: 1342035-97-5
M. Wt: 146.14 g/mol
InChI Key: QPRKVXUJICVISB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyoxolane-3-carboxylate: is an organic compound with the molecular formula C6H10O4. It is a derivative of oxolane, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoxolane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with methylating agents under controlled conditions. For instance, the reaction of oxolane-3-carboxylic acid with methanol in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use oxolane derivatives and methanol, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxyoxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-hydroxyoxolane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-hydroxyoxolane-3-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • Methyl 3-hydroxybutanoate
  • Methyl 3-hydroxypropanoate
  • Methyl 3-hydroxyhexanoate

Comparison: Methyl 3-hydroxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts different chemical properties compared to linear analogs. This ring structure can influence its reactivity and interactions with biological targets, making it distinct in its applications .

Properties

IUPAC Name

methyl 3-hydroxyoxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKVXUJICVISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342035-97-5
Record name methyl 3-hydroxyoxolane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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